4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide
CAS No.:
Cat. No.: VC19991024
Molecular Formula: C21H25FN4O2
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25FN4O2 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylethylamino)ethyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H25FN4O2/c22-18-6-8-19(9-7-18)25-12-14-26(15-13-25)21(28)24-16-20(27)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,27)(H,24,28) |
| Standard InChI Key | GNNZIYPXWZYFDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCCC3=CC=CC=C3 |
Introduction
The compound 4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide is a synthetic molecule that has garnered attention in pharmaceutical and chemical research due to its structural features and potential biological activities. This article provides a comprehensive overview of its chemical properties, synthesis pathways, potential uses, and biological implications.
Synthesis Pathways
The synthesis of this compound typically involves:
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Formation of the Piperazine Core:
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The piperazine framework is synthesized or commercially sourced.
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Functionalization occurs through alkylation or acylation reactions.
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Introduction of the Fluorophenyl Group:
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The fluorophenyl moiety is introduced via nucleophilic substitution or coupling reactions.
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Carboxamide Formation:
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The carboxamide group is added using carbodiimide coupling agents or through direct amidation with an appropriate acid derivative.
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Final Assembly:
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The phenylethylamine side chain is incorporated through reductive amination or similar reactions.
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These steps are optimized to ensure high yields and purity.
Pharmacological Potential
The compound's structural features suggest potential applications in medicinal chemistry:
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Anticonvulsant Activity: Similar derivatives have shown efficacy in animal models for epilepsy by modulating neuronal ion channels .
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Anticancer Activity: Fluorinated aromatic compounds often exhibit cytotoxic properties against tumor cells .
Drug Development Implications
The presence of a fluorinated aromatic ring enhances metabolic stability, while the piperazine moiety improves bioavailability, making it a promising lead for drug development.
Analytical Data
Limitations and Future Directions
While the compound shows promise, further studies are needed:
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Toxicological Assessment: To confirm safety profiles.
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SAR Studies: Structure-activity relationship studies can optimize its pharmacological properties.
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In Vivo Studies: To validate efficacy in disease models.
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